{3-[(Benzyloxy)methyl]phenyl}methanamine
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Overview
Description
Preparation Methods
The synthesis of {3-[(Benzyloxy)methyl]phenyl}methanamine typically involves the reaction of benzyl alcohol with a suitable amine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .
Chemical Reactions Analysis
{3-[(Benzyloxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates . Major products formed from these reactions include various substituted amines and benzyl derivatives .
Scientific Research Applications
{3-[(Benzyloxy)methyl]phenyl}methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of {3-[(Benzyloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events . These interactions can modulate various cellular pathways, influencing physiological processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
{3-[(Benzyloxy)methyl]phenyl}methanamine can be compared with other similar compounds such as:
{3-[(Benzyloxy)methyl]phenyl}methanol: This compound differs by having a hydroxyl group instead of an amine group.
{3-[(Benzyloxy)methyl]phenyl}methane: This compound lacks the amine group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its amine functionality, which allows it to participate in a wider range of chemical reactions and biological interactions .
Properties
IUPAC Name |
[3-(phenylmethoxymethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-10-14-7-4-8-15(9-14)12-17-11-13-5-2-1-3-6-13/h1-9H,10-12,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFZTBGWPBNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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